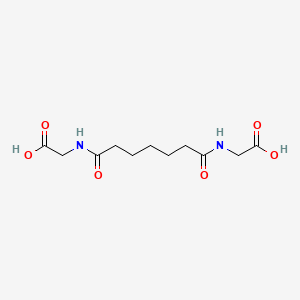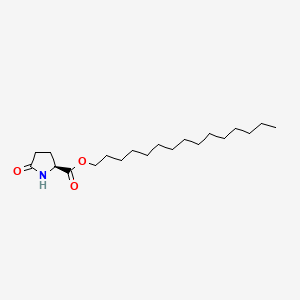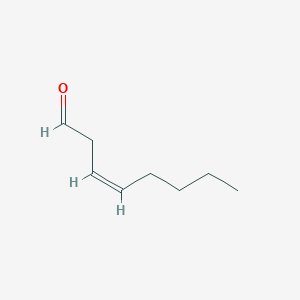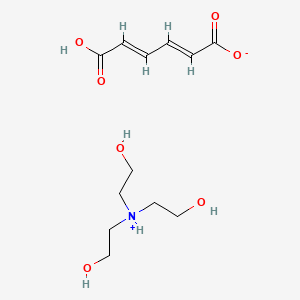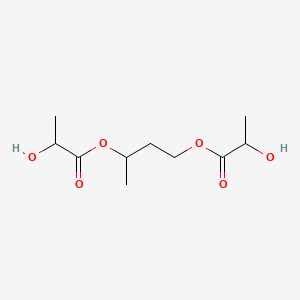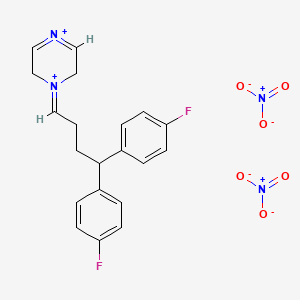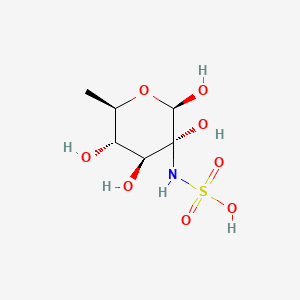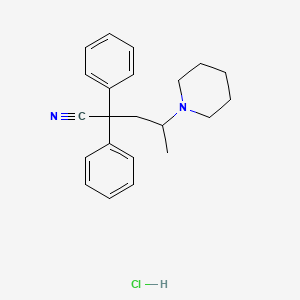
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride: is a chemical compound with the molecular formula C22H27ClN2 It is known for its complex structure, which includes a piperidine ring substituted with diphenyl and butyronitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and ketones.
Substitution with Diphenyl Groups:
Addition of the Butyronitrile Group: This step involves nucleophilic substitution reactions where the butyronitrile group is introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst or ligand in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Biochemical Studies: Used to study enzyme interactions and biochemical pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby altering the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
- gamma-Methyl-alpha,alpha-diphenylpiperidine-1-propionitrile
Uniqueness
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride is unique due to its specific substitution pattern and the presence of the butyronitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93942-55-3 |
|---|---|
Molekularformel |
C22H27ClN2 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
InChI-Schlüssel |
LWRAGUAXVRBIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



